

An In-depth Technical Guide on the Androgen Receptor Degrader **HG122**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HG122**

Cat. No.: **B12426617**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

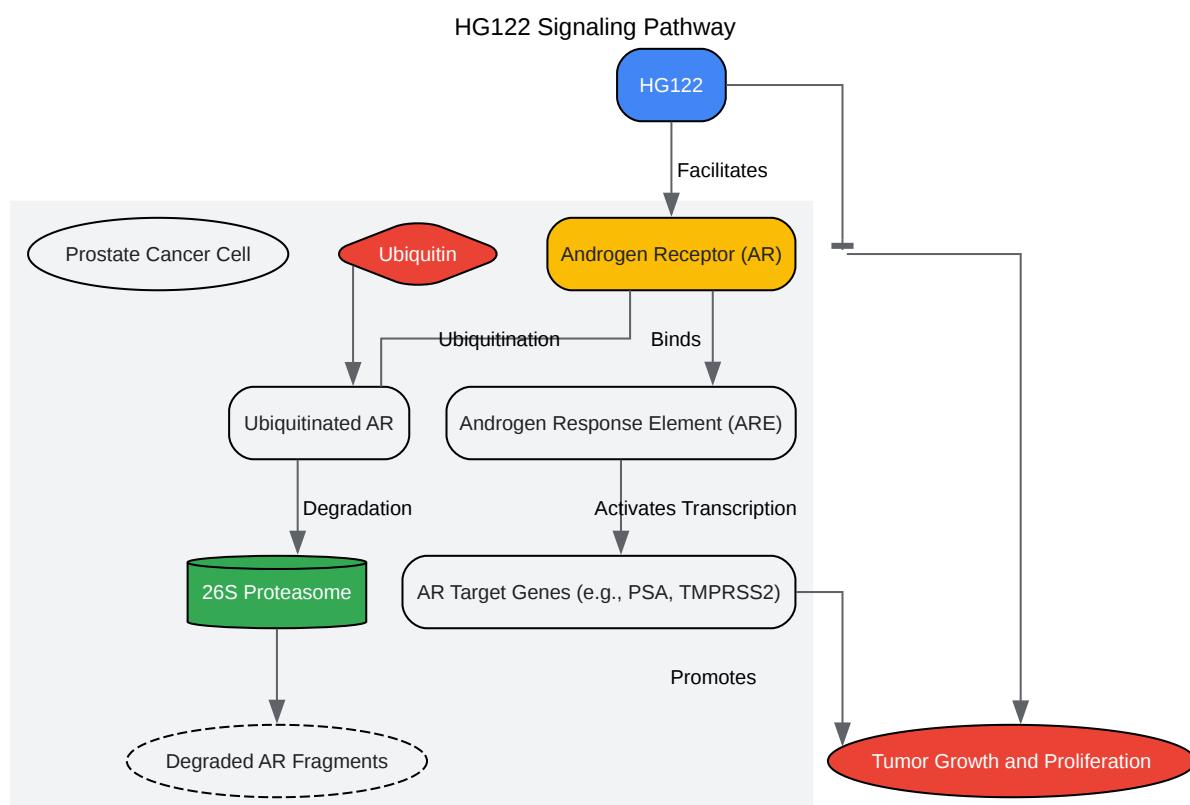
Abstract

HG122 is a novel small molecule compound that has demonstrated significant potential in the treatment of castration-resistant prostate cancer (CRPC). It functions as a potent androgen receptor (AR) degrader, promoting the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism effectively downregulates the AR signaling pathway, which is a key driver of CRPC progression. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **HG122**, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

HG122 is a small molecule with the molecular formula C₁₅H₁₃N₅O₅.^[1] There is some discrepancy in the reported chemical structure, with two different SMILES strings available from chemical suppliers. Further verification is required to confirm the definitive structure and IUPAC name.

Table 1: Chemical and Physical Properties of **HG122**


Property	Value	Source(s)
Molecular Formula	C15H13N5O5	[1]
Molecular Weight	343.29 g/mol	
CAS Number	1854976-77-4	[1]
SMILES String 1	<chem>O=C(NC1=CC2=NN(C3=CC=C(C=C3)N=C2C=C1)CO--INVALID-LINK--=O</chem>	
SMILES String 2	<chem>N(C(=O)=O)=O)C1=CC=2C(=NN(N2)C3=CC=C(OC)C=C3)C=C1</chem>	[1]
Predicted IUPAC Name 1	2-((1-(4-methoxyphenyl)-1H-benzo[d][1][2][3]triazol-6-yl)amino)-2-oxoethyl nitrate	N/A
Predicted IUPAC Name 2	N-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-(nitrooxy)acetamide	N/A

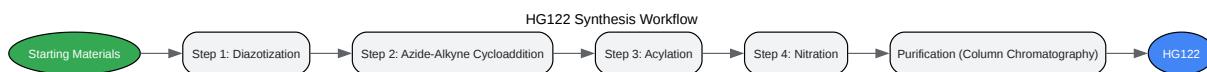
Mechanism of Action: Androgen Receptor Degradation

HG122 exerts its anti-cancer effects by specifically targeting the androgen receptor for degradation. The proposed signaling pathway involves the following key steps:

- **HG122 Entry:** **HG122** enters the prostate cancer cell.
- **AR Binding and Ubiquitination:** **HG122** facilitates the ubiquitination of the androgen receptor. This process marks the AR protein for degradation.
- **Proteasomal Degradation:** The ubiquitinated AR is then recognized and degraded by the 26S proteasome.

- Downregulation of AR Target Genes: The degradation of the AR protein leads to a decrease in the transcription of its target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).
- Inhibition of Tumor Growth: The overall effect is the inhibition of prostate cancer cell proliferation, colony formation, and migration, ultimately leading to the regression of tumor growth.

[Click to download full resolution via product page](#)


Caption: Signaling pathway of **HG122**-mediated androgen receptor degradation.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Cong et al. (2021) and general laboratory procedures.

Synthesis of HG122

The synthesis of **HG122** involves a multi-step process as outlined in the supplementary information of the primary research article.^[4] A detailed, step-by-step protocol would require access to this supplementary data. The general workflow is as follows:

[Click to download full resolution via product page](#)

Caption: General workflow for the chemical synthesis of **HG122**.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of **HG122** on prostate cancer cell lines.

- Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC3, DU145) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **HG122** (e.g., 0.1 to 100 μM) for 48 to 72 hours. Include a vehicle control (DMSO).
- Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.
- Incubation: Incubate the plates for the time specified by the reagent manufacturer (typically 1-4 hours).
- Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration.

Western Blot for AR Degradation

This protocol is used to quantify the degradation of the androgen receptor protein following treatment with **HG122**.

- Cell Treatment: Plate prostate cancer cells and treat with various concentrations of **HG122** for different time points (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Densitometry Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the loading control.

In Vivo Xenograft Study

This protocol describes the evaluation of **HG122**'s anti-tumor efficacy in a mouse model.

- Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 22Rv1) into the flanks of immunodeficient mice.
- Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer **HG122** (e.g., 10 or 25 mg/kg/day) or vehicle control via an appropriate route (e.g., intraperitoneal injection).
- Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition for each treatment group.

Quantitative Data

In Vitro Efficacy

HG122 has demonstrated potent and selective cytotoxicity against androgen receptor-positive prostate cancer cell lines.

Table 2: In Vitro Activity of **HG122** in Prostate Cancer Cell Lines

Cell Line	AR Status	IC50 (μM)	Reference
LNCaP	Positive	7-9	[5]
22Rv1	Positive	7-9	[5]
PC3	Negative	~20	[5]
DU145	Negative	~20	[5]

In Vivo Efficacy

In a subcutaneous 22Rv1 xenograft model, **HG122** significantly inhibited tumor growth.[\[4\]](#)

Table 3: In Vivo Efficacy of **HG122** in a 22Rv1 Xenograft Model

Treatment Group	Dose	Tumor Growth Inhibition (%)	Reference
HG122	10 mg/kg/day	60	[4]
HG122	25 mg/kg/day	~80	[4]

Conclusion

HG122 is a promising novel compound for the treatment of castration-resistant prostate cancer. Its mechanism of action, centered on the degradation of the androgen receptor, offers a potential therapeutic advantage over existing AR antagonists. The data presented in this guide highlight its potent in vitro and in vivo activity. Further research is warranted to fully elucidate its chemical structure, pharmacokinetic profile, and long-term safety, paving the way for potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Androgen Receptor Degrader HG122]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12426617#hg122-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com